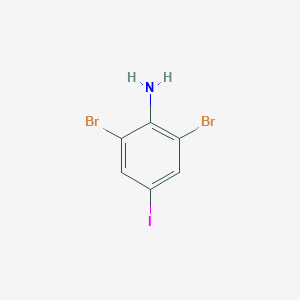

2,6-Dibromo-4-iodoaniline

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,6-dibromo-4-iodoaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2IN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZIRJKYQFUJAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)N)Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Strategic Importance of Aryl Halides and Anilines

Aryl halides and anilines are fundamental building blocks in the toolkit of synthetic organic chemists. researchgate.netrsc.org Their importance stems from their versatile reactivity, allowing for a vast array of chemical transformations. rsc.org

Aryl Halides as Versatile Precursors:

Aryl halides, compounds where a halogen atom is directly attached to an aromatic ring, are workhorses in cross-coupling reactions. researchgate.netrsc.org These reactions, often catalyzed by transition metals like palladium, enable the formation of new carbon-carbon and carbon-heteroatom bonds with remarkable precision. acs.org This capability is crucial for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. rsc.orgacs.org The nature of the halogen atom (F, Cl, Br, I) on the aromatic ring influences its reactivity, providing chemists with a tunable handle for selective chemical modifications.

Anilines as Key Synthetic Intermediates:

Anilines, or amino-substituted benzenes, are another cornerstone of organic synthesis. nih.govderpharmachemica.com The amino group can act as a directing group in electrophilic aromatic substitution reactions, guiding the introduction of new functional groups to specific positions on the aromatic ring. derpharmachemica.com Furthermore, the amino group itself can be readily transformed into a variety of other functionalities, making anilines highly versatile intermediates. nih.gov They are integral to the production of dyes, polymers, and a wide range of biologically active molecules. nih.govlookchem.com

Research Context and the Significance of 2,6 Dibromo 4 Iodoaniline

2,6-Dibromo-4-iodoaniline is a polyhalogenated aniline (B41778) that has emerged as a particularly interesting building block for a number of reasons:

Multiple Reaction Sites: The presence of three halogen atoms (two bromine and one iodine) at distinct positions on the aniline ring provides multiple sites for sequential and selective chemical reactions. acs.org This allows for the construction of complex, highly substituted aromatic compounds that would be challenging to synthesize through other methods. acs.orgvanderbilt.edu

Differential Reactivity: The different halogens exhibit varied reactivity profiles in cross-coupling reactions. Generally, the carbon-iodine bond is more reactive than the carbon-bromine bond, which in turn is more reactive than the carbon-chlorine bond. This differential reactivity can be exploited to achieve chemoselective functionalization, where one halogen is selectively replaced while the others remain intact. acs.org

Access to Novel Structures: The unique substitution pattern of this compound provides access to novel molecular scaffolds. These scaffolds can serve as the foundation for the development of new materials with tailored electronic or optical properties, as well as for the synthesis of potential pharmaceutical candidates with unique biological activities.

One documented synthesis of this compound involves the treatment of 2,6-dibromoaniline (B42060) with potassium iodide and hydrogen peroxide in the presence of sulfuric acid. rsc.org This method provides the target compound in high yield. rsc.org

The Expanding Research Landscape of Polyhalogenated Aryl Amines

Direct Halogenation Strategies

Direct halogenation remains a primary method for the synthesis of polyhalogenated anilines. The activating nature of the amino group directs electrophilic halogenating agents to the ortho and para positions. However, achieving specific patterns of polyhalogenation requires strategic selection of starting materials and reagents.

Regioselective Bromination of Iodoaniline Precursors

A common pathway to this compound involves the regioselective bromination of a 4-iodoaniline precursor. The amino group in 4-iodoaniline directs incoming electrophiles, such as bromine, to the ortho positions (C2 and C6). The reaction is typically carried out using molecular bromine (Br₂) in a suitable solvent like acetic acid. jocpr.com However, the high reactivity of bromine can lead to over-bromination or displacement of the iodine atom. vanderbilt.edu To mitigate this, reaction conditions must be carefully controlled.

For instance, the bromination of 4-iodoaniline can be performed with bromine in acetic acid. jocpr.com The strong activating effect of the amino group facilitates the substitution at the two available ortho positions.

Directed Iodination of Dibromoaniline Derivatives

An alternative approach is the directed iodination of a 2,6-dibromoaniline derivative. In this case, the two bromine atoms and the amino group influence the position of the incoming iodine electrophile. The amino group strongly directs to the para position, which is the only available position for substitution.

Iodination can be achieved using various reagents, such as iodine monochloride (ICl) or molecular iodine in the presence of an oxidizing agent. researchgate.netorgsyn.org For example, 2,6-dibromoaniline can be iodinated using iodine monochloride in acetic acid to yield the desired this compound.

Utilization of N-Halosuccinimides (NBS, NIS) for Selective Halogenation

N-halosuccinimides, such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS), are milder and more selective halogenating agents compared to molecular halogens. beilstein-journals.orgmanac-inc.co.jp Their use can minimize side reactions and improve the yields of the desired polyhalogenated products. beilstein-journals.orgmanac-inc.co.jp NBS is a crystalline solid that is easier to handle than liquid bromine. manac-inc.co.jp

For the synthesis of this compound, NBS can be used for the selective bromination of 4-iodoaniline. vanderbilt.edu The reaction is often carried out in a solvent like carbon tetrachloride or acetonitrile (B52724). sci-hub.st Similarly, NIS can be employed for the iodination of 2,6-dibromoaniline, often in the presence of an acid catalyst to enhance its reactivity. organic-chemistry.orgsioc-journal.cn The use of N-halosuccinimides has been shown to be effective in the synthesis of various halogenated anilines and phenols. beilstein-journals.orgresearchgate.net

A study on the synthesis of 2,6-dibromo-3,5-difluoro-4-iodoaniline demonstrated that portionwise addition of NBS at ambient temperature was crucial for achieving high selectivity in the bromination of 3,5-difluoro-4-iodoaniline. vanderbilt.edu In contrast, attempts to chlorinate the same substrate with N-chlorosuccinimide (NCS) were less successful, highlighting the nuanced reactivity of different N-halosuccinimides. vanderbilt.edu

| Reagent | Advantages | Disadvantages |

| **Molecular Bromine (Br₂) / Iodine (I₂) ** | Readily available, cost-effective | Highly reactive, can lead to over-halogenation and side reactions, hazardous to handle |

| N-Bromosuccinimide (NBS) / N-Iodosuccinimide (NIS) | Milder, more selective, easier to handle, reduces side reactions | Higher cost, may require a catalyst for less reactive substrates |

In-Situ Generation of Halogenating Agents (e.g., Bromide-Bromate Couple)

To circumvent the hazards associated with handling molecular bromine, methods for its in-situ generation have been developed. nih.gov A common approach involves the reaction of a bromide salt, such as sodium bromide (NaBr) or potassium bromide (KBr), with an oxidizing agent like sodium bromate (B103136) (NaBrO₃) in an acidic medium. acsgcipr.orgresearchgate.netccspublishing.org.cn This mixture generates bromine in the reaction vessel, which then brominates the aromatic substrate. ccspublishing.org.cn

This method offers a safer alternative for bromination reactions and has been successfully applied to the synthesis of bromoanilines. researchgate.netccspublishing.org.cn The reaction conditions, including the choice of acid and oxidant, can be tuned to control the reactivity and selectivity of the bromination. For example, the oxidative bromination of anilines has been achieved using potassium bromide and a layered double hydroxide-supported bromate in an acetic acid/water medium. ccspublishing.org.cn Another approach utilizes sodium bromide and household bleach (sodium hypochlorite) in an acidic solution. rasayanjournal.co.in

Advanced Amination Routes to Polyhalogenated Aryl Systems

While direct halogenation of anilines is a common strategy, constructing the C-N bond at a later stage of the synthesis offers an alternative and sometimes more efficient route to polyhalogenated anilines.

Palladium-Catalyzed Amination of Aryl Halides using Ammonia (B1221849) Surrogates

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. organic-chemistry.orgwikipedia.org This reaction is highly versatile and tolerates a wide range of functional groups. wikipedia.orgresearchgate.net For the synthesis of primary anilines like this compound, an ammonia surrogate is required as the direct use of ammonia gas can be challenging.

In this approach, a polyhalogenated benzene (B151609), such as 1,3-dibromo-5-iodobenzene, would be coupled with an ammonia equivalent in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. wikipedia.orgacs.org This methodology allows for the introduction of the amino group onto a pre-functionalized polyhalogenated aromatic ring, offering a convergent and potentially more controlled synthetic route.

Copper-Catalyzed Carbon-Nitrogen Bond Formation in Aryl Halides

Copper-catalyzed C-N bond formation, often referred to as the Ullmann condensation, represents a significant method for the synthesis of anilines from aryl halides. bohrium.comrsc.org This approach is particularly valuable for its cost-effectiveness and the lower toxicity of copper compared to other transition metals like palladium. bohrium.com The reaction typically involves the coupling of an aryl halide with a nitrogen source, such as ammonia or an amine, in the presence of a copper catalyst. bohrium.commdpi.com

Recent advancements have focused on improving the efficiency and scope of these reactions. The use of various ligands can enhance the catalytic activity of copper, allowing for milder reaction conditions and broader substrate compatibility. mdpi.com For instance, amino acids like proline and N,N-dimethylglycine have proven to be effective ligands for copper-catalyzed C-N cross-coupling reactions. mdpi.com The mechanism often involves the oxidative addition of the aryl halide to a Cu(I) complex, followed by reductive elimination to form the C-N bond and regenerate the catalyst. mdpi.com

Table 1: Examples of Copper-Catalyzed Amination of Aryl Halides

| Aryl Halide | Amine Source | Catalyst/Ligand | Product | Reference |

| Aryl Iodide | Ammonia | CuI/Proline | Primary Aniline | mdpi.com |

| Aryl Bromide | Alkylamine | Cu(II) acetate (B1210297) | N-Alkylaniline | acs.org |

| Heteroaryl Halide | Aniline | Copper | N-Arylheteroarylamine | bohrium.com |

| Aryl Halide | N-Heterocycles | CuI/Amino Acid | N-Arylated Heterocycle | mdpi.com |

Microwave-Assisted Synthetic Protocols for Anilines

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.combibliotekanauki.pltandfonline.com This technology has been successfully applied to the synthesis of anilines from aryl halides. tandfonline.comnih.govresearchgate.net

A notable advantage of microwave-assisted synthesis is the ability to conduct reactions under solvent-free or green solvent conditions, which aligns with the principles of green chemistry. tandfonline.comnih.govresearchgate.net For example, a novel microwave-assisted method has been developed for producing anilines and phenols from activated aryl halides in aqueous ammonium (B1175870) hydroxide (B78521) or lithium hydroxide solution, eliminating the need for organic solvents and metal catalysts. tandfonline.comnih.govresearchgate.net These reactions are typically carried out in sealed vessels, where the microwave irradiation allows for precise and rapid heating to the desired temperature. tandfonline.com

Table 2: Microwave-Assisted Synthesis of Anilines

| Starting Material | Reagent | Conditions | Product | Reference |

| Activated Aryl Halide | 28-30% Ammonium Hydroxide | Microwave, 130-140°C, 5-20 min | Aniline | tandfonline.comnih.gov |

| Carboxylic Acid | Amine | Microwave, 160-165°C, 2h (catalyst: CAN) | Amide | mdpi.com |

| Aniline | Formic Acid | Microwave (solvent-free) | Formanilide | bibliotekanauki.pl |

Metal-Free Conversions of Anilines to Aryl Halides

While metal-catalyzed reactions are prevalent, the development of metal-free synthetic routes is of great interest to avoid potential metal contamination in the final products. nih.govresearchgate.netacs.orgnih.gov A significant advancement in this area is the one-pot conversion of anilines to aryl bromides and iodides through a Sandmeyer-type reaction that avoids the use of metals. nih.govresearchgate.netacs.orgnih.gov

This method involves the diazotization of the aniline followed by halogen abstraction from a halogen source like bromotrichloromethane (B165885) or diiodomethane. nih.govresearchgate.netacs.org The reaction proceeds under mild acidic conditions and is insensitive to moisture and air, offering a convenient alternative to the classical Sandmeyer reaction which typically uses copper salts. ias.ac.innih.govresearchgate.netacs.org The proposed mechanism involves the formation of an aryl radical which then abstracts a halogen atom. nih.gov This approach is valued for its operational simplicity, short reaction times, and straightforward workup. nih.govresearchgate.netacs.orgnih.gov

Multi-Step Synthesis Pathways for Polyhalogenated Anilines

The synthesis of complex polyhalogenated anilines like this compound often requires multi-step pathways to introduce the different halogen atoms at specific positions.

Preparation from Substituted Nitroanilines

A common strategy for synthesizing polyhalogenated anilines involves the use of substituted nitroanilines as starting materials. The nitro group can act as a directing group in electrophilic aromatic substitution reactions and can be subsequently reduced to an amino group. For instance, the preparation of 3,5-dichloroaniline (B42879) can be achieved through the chlorination of p-nitroaniline to yield 1-amino-2,6-dichloro-4-nitrobenzene. justia.com The amino group is then removed via diazotization and reductive deamination, followed by the reduction of the nitro group to afford the desired dichloroaniline. justia.com A similar logic can be applied to synthesize other polyhalogenated anilines by carefully choosing the starting nitroaniline and the sequence of halogenation and reduction steps. A disclosed synthesis method for 1,4-dibromo-2,5-diiodobenzene (B1312432) involves the nitration of 1,4-dibromobenzene (B42075) to 2,5-dibromonitrobenzene, followed by reduction to 2,5-dibromoaniline, iodination to 2,5-dibromo-4-iodoaniline, and a final diazotization-iodination step. google.com

Sequential Halogenation Procedures (e.g., Iodination followed by Bromination)

The synthesis of this compound can be achieved through a sequential halogenation process. A key intermediate in this synthesis is 3,5-difluoro-4-iodoaniline, which is prepared by the iodination of 3,5-difluoroaniline. vanderbilt.edu Subsequent bromination of this intermediate with a mild brominating agent like N-bromosuccinimide (NBS) selectively introduces bromine atoms at the 2 and 6 positions to yield 2,6-dibromo-3,5-difluoro-4-iodoaniline. vanderbilt.edu The directing effect of the amino group and the existing halogens guides the incoming electrophiles to the desired positions. It is crucial to use stoichiometric amounts of the halogenating agent and control the reaction temperature to prevent side reactions such as de-iodination. vanderbilt.edu

Control of Regioselectivity and Chemoselectivity in Multi-halogenation

Controlling regioselectivity and chemoselectivity is paramount in the synthesis of polyhalogenated anilines. oxfordsciencetrove.com The choice of halogenating agent, solvent, temperature, and the presence of directing groups all play a crucial role. rsc.orgcam.ac.uk For instance, in the synthesis of 2,6-dibromo-3,5-difluoro-4-iodoaniline, portionwise addition of NBS at ambient temperature is critical for achieving high selectivity. vanderbilt.edu

The inherent directing ability of the amino group (ortho-, para-directing) and the electronic effects of existing halogen substituents influence the position of subsequent halogenations. researchgate.net In some cases, directing groups can be employed to override the natural selectivity of the arene. rsc.orgcam.ac.uk For example, palladium-catalyzed C-H halogenation can achieve meta-selectivity in aniline derivatives, a challenging transformation due to the strong ortho- and para-directing nature of the amino group. nih.gov The use of specific ligands and additives can steer the reaction towards the desired regioisomer. nih.gov

Green Chemistry Principles in the Synthesis of Halogenated Anilines

The integration of green chemistry into the synthesis of halogenated anilines focuses on reducing the environmental impact of chemical processes. This involves the use of safer solvents and reagents, improving reaction efficiency to minimize waste, and developing catalytic systems that can be recovered and reused. These principles are crucial for developing sustainable methods for producing valuable compounds like this compound and its analogues.

A key objective in green synthesis is the elimination or replacement of volatile and toxic organic solvents. Several innovative approaches have been developed for the halogenation of anilines under solvent-free or aqueous conditions.

One notable method is the organic solvent-free preparation of 2,6-dibromo-4-nitroaniline, a direct precursor to many polyhalogenated compounds, from 4-nitroaniline. rsc.orgresearchgate.net This process utilizes a combination of sodium bromide (NaBr) and sodium bromate (NaBrO₃) in an aqueous acidic medium at room temperature. rsc.org The product can be easily isolated by simple filtration, and the aqueous filtrate can be recycled multiple times without a significant loss in product yield or purity. rsc.orgresearchgate.net

Mechanochemistry, specifically through techniques like grinding, offers another effective solvent-free alternative. An automated electrical mortar-pestle has been used for the catalyst-free halogenation of anilines and phenols. beilstein-journals.orgbeilstein-journals.org This method, which employs N-halosuccinimides (NXS) as the halogen source and polyethylene (B3416737) glycol (PEG-400) as a grinding auxiliary, can produce a range of mono-, di-, and tri-halogenated anilines in good to excellent yields within minutes. beilstein-journals.org

Furthermore, thermal amination reactions to produce polyhalogenated 2-(phenylamino)pyridines have been successfully conducted without the use of a solvent, proving superior to some palladium-catalyzed methods by avoiding high-molecular-weight byproducts. thieme-connect.com Some processes also utilize ionic liquids, such as 1-butyl-3-methylpyridinium (B1228570) tribromide, which can act as both the brominating reagent and the solvent, with water being the only solvent required for product extraction. google.com

Table 1: Comparison of Solvent-Free Halogenation Methods for Anilines and Related Aromatics

| Method | Reagents/Conditions | Key Advantages | Reference(s) |

|---|---|---|---|

| Aqueous Bromination | NaBr/NaBrO₃, aqueous acidic medium | Organic solvent-free, recyclable aqueous phase, ambient conditions. | rsc.org, researchgate.net |

| Mechanochemistry | N-Halosuccinimides (NXS), PEG-400, grinding | Solvent-free, catalyst-free, rapid reaction times, high yields. | beilstein-journals.org, beilstein-journals.org |

| Thermal Amination | Heat, 2,2,6,6-tetramethylpiperidine (B32323) (base) | Solvent-free, avoids high-molecular-weight byproducts. | thieme-connect.com |

| Ionic Liquid Medium | 1-butyl-3-methylpyridinium tribromide | Acts as both reagent and solvent, easy workup with water. | google.com |

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product. Traditional halogenation methods often exhibit poor atom economy.

For instance, the classical method of aromatic bromination using molecular bromine (Br₂) has an atom economy of less than 50% because half of the bromine atoms end up as hydrogen bromide (HBr), a corrosive and wasteful byproduct. beilstein-journals.orgtandfonline.com This is not only economically inefficient but also poses significant environmental challenges, especially on an industrial scale. tandfonline.com

To address this, "oxybromination" methods have been developed. These techniques use HBr as the bromine source in conjunction with an oxidant like hydrogen peroxide (H₂O₂). While this improves upon using Br₂, HBr itself is still a toxic and corrosive reagent. tandfonline.com A greener evolution of this approach involves using ammonium bromide (NH₄Br) with H₂O₂ as the oxidant. This system generates the electrophilic bromine species in situ without producing HBr as a waste product, making the process more environmentally friendly. tandfonline.com

An exemplary process demonstrating high atom economy and waste minimization is the synthesis of 2,6-dibromo-4-nitroaniline using a bromide-bromate salt mixture (e.g., NaBr/NaBrO₃). rsc.orgresearchgate.net This reaction proceeds in water, and the salt mixture can be derived from intermediates in industrial bromine manufacturing, effectively valorizing a waste stream. rsc.org Another advanced strategy involves paired electrolysis, where halide electrolysis generates halogen gas for the halogenation reaction at the anode, while the hydrogen gas produced at the cathode is simultaneously used for hydrogenation reactions. This dual-use approach maximizes both atom economy and energy efficiency. nsf.gov

Table 2: Atom Economy of Different Aromatic Bromination Methods

| Method | Typical Reagents | Byproducts | Atom Economy | Key Issues | Reference(s) |

|---|---|---|---|---|---|

| Classical Bromination | Aromatic + Br₂ | HBr | < 50% | Corrosive and wasteful byproduct. | beilstein-journals.org |

| Oxybromination | Aromatic + HBr + H₂O₂ | H₂O | Improved | Uses toxic and corrosive HBr. | tandfonline.com |

| Green Oxybromination | Aromatic + NH₄Br + H₂O₂ | NH₃, H₂O | High | Eco-friendly, avoids HBr waste. | tandfonline.com |

| Bromide-Bromate System | Aromatic + NaBr/NaBrO₃ + Acid | H₂O, Na-salts | High | Uses industrial intermediates, aqueous medium. | rsc.org, researchgate.net |

| Paired Electrolysis | Aromatic + Halide Salt + Electricity | None (H₂ is utilized) | Maximized | Utilizes both anodic and cathodic products. | nsf.gov |

The development of catalysts that can be easily recovered and reused is a cornerstone of sustainable chemistry, as it reduces waste and lowers process costs. For the synthesis of halogenated anilines, several types of recyclable catalytic systems have been explored.

Iodobenzene has been employed as a recyclable catalyst for the regioselective monobromination of electron-rich aromatic compounds. organic-chemistry.org In the synthesis of 2,6-dibromo-4-nitroaniline in an aqueous medium, the acidic filtrate containing the catalytic species can be recycled up to five times without a noticeable decrease in the yield or purity of the product. rsc.org

Heterogeneous catalysts are particularly advantageous due to their ease of separation from the reaction mixture. Copper-based catalysts have shown significant promise. For example, hydrothermally prepared nano-CuI has been demonstrated as an effective and recyclable catalyst for C-N cross-coupling reactions between aryl chlorides and amines. The catalyst can be separated by centrifugation and reused multiple times without significant loss of activity. mdpi.com Similarly, copper supported on cellulose (B213188) has been used as a recyclable heterogeneous catalyst for the arylation of N-heterocycles. mdpi.com

Solid acid catalysts also offer a green alternative. Copper phthalocyanine (B1677752) tetrasulfonic acid has been identified as a recyclable solid acid catalyst for converting aryl amines into aryl iodides through a diazotization-iodination sequence. researchgate.net Furthermore, a patent describes a novel iodinating agent that can be recovered and recycled for the halogenation of aromatic amines and heterocyclic compounds, often in the absence of a solvent. google.com

Table 3: Examples of Recyclable Catalytic Systems in Halogenation and Related Reactions

| Catalyst System | Reaction Type | Recyclability | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Aqueous Acidic Filtrate | Bromination of 4-nitroaniline | Recycled up to 5 times | Simple filtration for separation, maintains high yield. | rsc.org |

| Iodobenzene | Monobromination of aromatics | Recyclable | Catalytic use of an organoiodine compound. | organic-chemistry.org |

| Nano-CuI | Arylation of amines | Separated by centrifugation and reused | High activity, heterogeneous nature. | mdpi.com |

| Copper Phthalocyanine Tetrasulfonic Acid | Iodination of aryl amines | Recyclable solid acid | Avoids soluble acid waste, easy separation. | researchgate.net |

| Patented Recyclable Iodinating Agent | Iodination of amines | Recoverable and recyclable | Can be used in solvent-free conditions. | google.com |

Functionalization of the Amine Group

The amino group of this compound is a key site for derivatization, enabling the introduction of a wide array of functional groups for both analytical and synthetic applications. Furthermore, the strategic protection and deprotection of this amine are crucial for controlling the regioselectivity of subsequent reactions at the halogenated positions.

N-Derivatization Reactions for Analytical and Synthetic Purposes

The primary amine of this compound can undergo various N-derivatization reactions. These reactions are employed to modify the compound's physical and chemical properties for specific applications. For instance, acylation, the reaction with acid chlorides or anhydrides, converts the amine into a more stable amide. libretexts.org This is particularly useful in multistep syntheses where the amine's basicity or nucleophilicity needs to be attenuated.

Alkylation is another common derivatization strategy, introducing alkyl groups to the nitrogen atom. research-solution.com This can be achieved using various alkylating agents and is often used to prepare secondary or tertiary amines with specific steric and electronic properties.

For analytical purposes, derivatization is often performed to enhance detectability. For example, reaction with fluorescent tags can be used for sensitive detection in chromatographic methods. libretexts.org

Strategies for Amine Group Protection and Deprotection

To achieve selective reactions at the halogenated positions of this compound, the amine group often needs to be protected. This prevents unwanted side reactions and directs the reactivity towards the desired site. Common protecting groups for amines include carbamates, such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). masterorganicchemistry.com

The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under a variety of reaction conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.com The Cbz group, introduced using benzyl (B1604629) chloroformate (CbzCl), is stable to acidic and basic conditions but can be cleaved by catalytic hydrogenation. masterorganicchemistry.com

The choice of protecting group depends on the specific reaction conditions to be employed in subsequent steps. For instance, if a reaction requires basic conditions, a Boc-protected amine would be suitable. Conversely, if a hydrogenation step is planned, a Cbz group might be avoided. The ability to selectively protect and deprotect the amine is a cornerstone of the synthetic utility of this compound, allowing for a high degree of control over the synthesis of complex molecules.

Transition Metal-Catalyzed Cross-Coupling Reactions at Halogenated Centers

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are central to the derivatization of halogenated aromatic compounds like this compound. mdpi-res.comresearchgate.net These reactions, particularly those catalyzed by palladium, have revolutionized organic synthesis. mdpi-res.com

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide. mychemblog.comlibretexts.org This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. nih.gov

The general mechanism of the Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide to form a palladium(II) species. libretexts.org

Transmetalation: A ligand from the organoboron compound is transferred to the palladium(II) complex. libretexts.org

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org

In molecules containing multiple halogen atoms, such as this compound, the chemoselectivity of the Suzuki-Miyaura coupling is a critical consideration. The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl. This difference in reactivity is attributed to the bond dissociation energies of the carbon-halogen bonds. The weaker C-I bond undergoes oxidative addition to the palladium catalyst more readily than the stronger C-Br bond.

This inherent reactivity difference allows for the selective functionalization of the iodine atom at the C4 position of this compound, while leaving the bromine atoms at the C2 and C6 positions intact. By carefully controlling the reaction conditions, such as temperature and reaction time, it is possible to achieve high yields of the mono-arylated product at the C4 position. Subsequent coupling reactions can then be performed at the less reactive bromine positions if desired.

The choice of the palladium catalyst and the associated ligands is crucial for the success and efficiency of the Suzuki-Miyaura coupling. nih.gov Palladium precursors such as palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used. libretexts.org

The ligands play a critical role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction. scite.ai Electron-rich and sterically bulky phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and SPhos, have been shown to be highly effective in promoting the coupling of challenging substrates, including sterically hindered aryl halides. nih.govrsc.org The use of N-heterocyclic carbene (NHC) ligands has also gained prominence due to their strong electron-donating ability and steric bulk, which can lead to highly active and stable catalysts. icmpp.ro

The selection of the appropriate catalyst system, including the palladium source and the ligand, is often determined by the specific substrates being coupled and the desired outcome of the reaction. For the Suzuki-Miyaura coupling of this compound, a catalyst system that favors the selective activation of the C-I bond is typically employed.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination serves as a pivotal method for forging carbon-nitrogen (C-N) bonds, a transformation of immense value in medicinal chemistry and materials science. wikipedia.org This palladium-catalyzed cross-coupling reaction provides a versatile route to synthesize aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org The reaction's development has overcome many limitations of traditional methods, offering a broad substrate scope and high functional group tolerance. wikipedia.org

The general mechanism of the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by the formation of a palladium-amido complex and subsequent reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand is crucial for the reaction's success, with various generations of phosphine ligands developed to enhance catalytic activity and expand the substrate scope. wikipedia.orglibretexts.org

For a substrate like this compound, the differential reactivity of the C-I and C-Br bonds can be exploited for selective amination. The C-I bond is generally more reactive towards oxidative addition to the palladium center than the C-Br bond. This allows for selective amination at the 4-position. By carefully selecting the catalyst, ligands, base, and reaction conditions, chemists can control the outcome of the reaction. For instance, using a less reactive catalyst system might favor mono-amination at the iodine-bearing carbon, while more forcing conditions could lead to di- or even tri-amination.

A study on the amination of heteroaryl and aryl halides demonstrated the effectiveness of a one-component catalyst system, [(CyPF-tBu)PdCl2], which is air-stable and highly efficient. organic-chemistry.org Research has also shown that bidentate phosphine ligands like BINAP and DPPF were instrumental in extending the reaction to primary amines and were effective for coupling aryl iodides. wikipedia.org

Table 1: Buchwald-Hartwig Amination General Conditions

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Palladium(0) or Palladium(II) precatalysts (e.g., Pd(OAc)2, Pd2(dba)3) |

| Ligand | Phosphine-based (e.g., PPh3, BINAP, XPhos, DavePhos) |

| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K3PO4, Cs2CO3) |

| Solvent | Aprotic polar solvents (e.g., Toluene, Dioxane, THF) |

| Temperature | Room temperature to elevated temperatures (e.g., 80-120 °C) |

Sonogashira Coupling and Other Alkynylation Reactions

The Sonogashira coupling is a fundamental cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org Its utility is highlighted by its mild reaction conditions, often performed at room temperature, which makes it suitable for the synthesis of complex molecules. wikipedia.org

The reactivity of the different halogen atoms in this compound plays a key role in Sonogashira coupling. The general order of reactivity for aryl halides is I > Br > Cl. wikipedia.org This selectivity allows for the preferential coupling at the C-I bond of this compound, leaving the two bromine atoms untouched for subsequent transformations. An example of this selectivity is seen in the symmetrical Sonogashira coupling of 1-bromo-4-iodobenzene, which proceeds at the iodo-position. wikipedia.org

The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium cycle includes oxidative addition, while the copper cycle facilitates the formation of a copper(I) acetylide, which then participates in transmetalation with the palladium complex. wikipedia.org Copper-free Sonogashira protocols have also been developed. libretexts.org

Research has demonstrated the successful Sonogashira coupling of various aryl halides. For instance, the coupling of 4-bromo-6H-1,2-oxazines with terminal alkynes proceeds in good yields using a PdCl2(PPh3)2/CuI catalyst system. researchgate.net Furthermore, "inverse Sonogashira coupling," where an iodoalkyne is coupled with an arene, has been developed, offering an alternative strategy for alkynylation. nih.gov

Table 2: Sonogashira Coupling of Halogenated Anilines

| Reactant 1 | Reactant 2 | Catalyst System | Product |

|---|---|---|---|

| This compound | Terminal Alkyne | Pd(0) catalyst, Cu(I) cocatalyst, Amine base | 4-Alkynyl-2,6-dibromoaniline |

| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd catalyst, Cu catalyst, Base | Bis(4-bromophenyl)acetylene wikipedia.org |

Other Transition Metal-Mediated Carbon-Carbon and Carbon-Heteroatom Couplings

Beyond the Buchwald-Hartwig and Sonogashira reactions, this compound is a versatile substrate for a variety of other transition metal-mediated coupling reactions, enabling the formation of diverse carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide. wikipedia.org The Suzuki reaction is widely used due to its mild conditions, low toxicity of reagents, and commercial availability of starting materials. nih.gov For this compound, the C-I bond would be expected to react preferentially, allowing for selective arylation or vinylation at the 4-position. A study on the Suzuki reaction of 2,6-dibromoaniline with aryl boronic acids using a Pd(OAc)2 catalyst showed efficient coupling. researchgate.net

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org Similar to other palladium-catalyzed couplings, the reactivity order of the halogens (I > Br > Cl) allows for selective functionalization of this compound at the C-I bond. The reaction can be performed both inter- and intramolecularly. libretexts.orgnih.gov The Heck reaction has been successfully applied to the functionalization of porphyrins, demonstrating its utility with complex molecules. rsc.org

Stille Coupling: This reaction utilizes a palladium catalyst to couple an organotin compound with an organohalide. wikipedia.org While effective, the toxicity of organotin reagents is a significant drawback. organic-chemistry.org The Stille reaction offers a broad scope for both the organostannane and the halide partner. libretexts.org The reactivity trend of halogens in the Stille reaction is also I > Br > Cl, allowing for selective coupling at the C-I bond of this compound.

Table 3: Overview of Other Coupling Reactions

| Reaction | Coupling Partners | Catalyst | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound + Organohalide | Palladium | Mild conditions, low toxicity wikipedia.orgnih.gov |

| Heck | Alkene + Organohalide | Palladium | Forms substituted alkenes wikipedia.org |

| Stille | Organotin compound + Organohalide | Palladium | Broad scope, toxic reagents wikipedia.orgorganic-chemistry.org |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Displacement of Halogen Atoms by Nucleophiles

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, typically a halide, on an aromatic ring. libretexts.org Unlike SN1 and SN2 reactions, SNAr reactions generally require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. libretexts.orglibretexts.org The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgopenstax.org

In the case of this compound, the aniline itself is an electron-donating group, which generally deactivates the ring towards SNAr. However, the presence of three halogen atoms, which are electron-withdrawing through induction, can influence the reactivity. The displacement of a halogen atom by a nucleophile would be challenging under standard SNAr conditions due to the lack of strong nitro-like activating groups.

For an SNAr reaction to occur on this compound, very strong nucleophiles or harsh reaction conditions would likely be necessary. The relative reactivity of the halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I. Therefore, the iodine atom would be the least likely to be displaced in an SNAr reaction. However, the specific reaction conditions and the nature of the nucleophile can significantly influence the outcome.

Theoretical studies have shown that specific interactions between the nucleophile and electrophile, such as hydrogen bonding, can promote the activation of both reactants in SNAr reactions. rsc.org

Radical Reaction Pathways and Mechanistic Studies

Generation and Reactivity of Aryl Radicals from Halogenated Anilines

Aryl radicals are highly reactive intermediates that can be generated from halogenated anilines through various methods. mdpi.com One common approach involves the conversion of the aniline to a diazonium salt, which can then be reduced to form an aryl radical. rsc.orgnih.gov Diazonium salts are effective precursors due to their ready availability from anilines and their low reduction potential. nih.gov

Once generated, the aryl radical derived from this compound can participate in a variety of reactions. A key reaction pathway is hydrogen atom transfer (HAT), where the aryl radical abstracts a hydrogen atom from another molecule. nih.gov This process is often thermodynamically favorable. nih.gov

Aryl radicals can also be generated from aryl halides through photoredox catalysis. mdpi.com Visible light-induced electron transfer from a photocatalyst to the aryl halide can lead to the formation of an aryl radical anion, which then cleaves to produce the aryl radical and a halide ion. mdpi.com The reactivity of the different carbon-halogen bonds towards radical formation would likely follow the order C-I > C-Br, suggesting that the aryl radical would preferentially form at the 4-position of this compound.

Mechanistic studies have explored the generation of aryl radicals under various conditions. For example, the use of photoredox catalysis in combination with palladium catalysis has been shown to generate aryl radicals from diazonium salts for use in C-H arylation reactions. rsc.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-Bromo-4-iodobenzene |

| 2-Bromo-4-iodo-quinoline |

| 2,6-Dibromoaniline |

| 4-Bromo-6H-1,2-oxazines |

| BINAP |

| DPPF |

| XPhos |

| DavePhos |

| Pd(OAc)2 |

| Pd2(dba)3 |

| PPh3 |

| NaOtBu |

| K3PO4 |

| Cs2CO3 |

| Toluene |

| Dioxane |

| THF |

| Trimethylsilylacetylene |

| 1-chloro-2,4-dinitrobenzene |

| 2,4-dinitrofluorobenzene |

| 2,4,6-trinitrochlorobenzene |

| Diazonium salt |

Single Electron Transfer (SET) Mechanisms in Reactions

Single Electron Transfer (SET) represents a fundamental reaction mechanism in organic chemistry, where an electron is transferred from one chemical species to another, generating radical intermediates. sigmaaldrich.comyoutube.com In the context of halogenated anilines, SET mechanisms can be initiated through photoredox catalysis or electrochemical means, providing pathways for various chemical transformations. sigmaaldrich.com The feasibility of an SET event can often be predicted by considering the redox potentials of the involved catalyst and substrate. sigmaaldrich.com

While specific studies detailing SET mechanisms for this compound are not extensively documented, the principles can be inferred from related systems. In photoredox catalysis, a photocatalyst, upon excitation by visible light, can engage in either an oxidative or reductive quenching cycle. In an oxidative quenching cycle, the excited photocatalyst accepts an electron from a donor molecule (like an aniline derivative), forming a radical cation. This radical cation is a highly reactive intermediate that can undergo subsequent reactions. sigmaaldrich.com

For instance, the oxidation of amines can proceed via the formation of an amine radical cation following a one-electron oxidation. researchgate.net This intermediate can then undergo further steps such as deprotonation to yield other reactive species. researchgate.net Reactions involving halogenated aryl compounds often proceed through SET pathways, leading to the formation of aryl radicals which can then participate in bond-forming reactions. The presence of multiple halogen substituents, as in this compound, influences the electronic properties and redox potential of the molecule, thereby affecting its propensity to undergo SET. In some cases, SET processes can compete with or be part of a pathway for nucleophilic substitution, where the initial electron transfer from the nucleophile to the substrate forms a radical anion. youtube.com

Dehalogenation and Halogen Exchange Reactions

The carbon-halogen bonds in this compound exhibit differential reactivity, allowing for selective chemical transformations such as dehalogenation and halogen exchange.

Selective reduction of one carbon-halogen bond in the presence of others is a valuable synthetic strategy. In polyhalogenated anilines, the position of the halogen relative to the amino group and the nature of the halogen itself are critical factors. It has been demonstrated that a chloro or bromo substituent at the para-position of an aniline can be selectively reduced in the presence of the same halogen at the ortho-position. google.com This selectivity is achieved by first protecting the amino function with two protecting groups, such as forming a diacetanilide or a succinimide. google.com

This process typically involves catalytic hydrogenation using a palladium catalyst, with palladium on carbon being particularly effective. google.com The hydrogen source can be hydrogen gas or a transfer hydrogenation reagent like a trialkylammonium formate. google.com The increased steric hindrance around the ortho-halogens provided by the protected amino group, combined with the electronic effects, facilitates the selective removal of the para-halogen. Given the C-I bond is generally weaker than the C-Br bond, it is plausible that the iodine atom at the 4-position of N-protected this compound could be selectively reduced.

| Starting Material | Protecting Group | Reagents | Product | Selectivity |

| 2,4-Dihaloaniline | Diacetyl | Pd/C, Trialkylammonium Formate | 2-Haloaniline | Selective removal of para-halogen google.com |

| 2,4-Dihaloaniline | Succinimidyl | Pd/C, Hydrogen | 2-Haloaniline | Selective removal of para-halogen google.com |

Functional group interconversion (FGI) is a key strategy in multi-step synthesis, allowing for the transformation of one functional group into another. youtube.com For halogenated anilines, this can involve the replacement of one halogen atom with another. Such transformations are often challenging due to the competing reactivities of the different halogen substituents.

While specific examples for the interconversion of halogens on this compound are scarce, general principles of aromatic chemistry can be applied. For example, the conversion of an aryl bromide or iodide to an aryl chloride or fluoride (B91410) can sometimes be achieved through halogen-metal exchange followed by reaction with an electrophilic halogen source, or via transition-metal-catalyzed cross-coupling reactions. The relative reactivity of the C-X bonds (C-I > C-Br > C-Cl) often dictates the feasibility and conditions for these transformations. The generation of halogenated anilines can also be achieved through methods like treating N,N-dialkylaniline N-oxides with thionyl halides, which allows for selective ortho-chlorination or para-bromination. nih.gov

Electrochemical Reactivity and Oxidation Mechanisms

The electrochemical behavior of this compound is governed by the oxidation of the aniline moiety, a process significantly influenced by the presence and nature of the halogen substituents.

The electrochemical oxidation of anilines, including halogenated derivatives, is a complex process that typically begins with the formation of a radical cation upon the loss of an electron. researchgate.netresearchgate.net This initial step is often followed by coupling reactions (dimerization, oligomerization) and further oxidation. researchgate.netnih.gov Studies on various 4-halogenated, 2,4-dihalogenated, and 2,4,6-trihalogenated anilines have shown that the electro-oxidation process in an aprotic solvent like acetonitrile leads to the formation of dimers. nih.gov This dimerization is stabilized by the elimination of halide ions and protons. nih.gov

The protons generated can protonate the basic amino group of the unreacted monomer, rendering it electrochemically inactive. nih.govmdpi.com Furthermore, the eliminated halide ions can be oxidized more easily than the parent aniline derivative. The resulting halogen can then react with the starting material or the dimer, leading to the formation of more highly halogenated species in the solution. nih.gov The oxidation potential of aniline derivatives is influenced by the substituents on the aromatic ring; electron-withdrawing groups like halogens generally make the oxidation more difficult. mdpi.com The electrochemical oxidation of anilines can be precisely controlled by manipulating the electrode potential, which can allow for selective halogenation reactions when halide ions are present in the electrolyte. acs.org

The radical cations generated during the electro-oxidation of halogenated anilines are key intermediates in dimerization and polymerization processes. researchgate.net These reactive species can couple in several ways, such as head-to-tail, tail-to-tail, or head-to-head, to form dimers. researchgate.netnih.gov For instance, the electro-oxidation of aniline can lead to the formation of benzidine (B372746) (tail-to-tail dimer) or p-aminodiphenylamine (head-to-tail dimer). researchgate.net

In the case of halogenated anilines, the coupling is followed by the expulsion of halide ions and protons to re-aromatize and stabilize the resulting dimer. nih.gov This process can continue, leading to the formation of oligomers and eventually a polymer film on the electrode surface. nih.gov The structure and properties of the resulting polymer are highly dependent on the reaction conditions, including the solvent, electrolyte, pH, and the substitution pattern of the aniline monomer. researchgate.netnih.gov The incorporation of halogen substituents, as seen in the chemical copolymerization of aniline with 2-chloroaniline (B154045) and 2-iodoaniline (B362364), tends to decrease the electrical conductivity of the resulting polymer. capes.gov.br The electrochemical polymerization of aniline in the presence of halide ions can be complex, as the halides can be incorporated into the polymer chain or lead to the formation of various soluble oligomers and side products. nih.govresearchgate.net

| Process | Reactant(s) | Key Intermediates | Products | Ref. |

| Electro-oxidation | Halogenated Anilines | Radical Cations | Dimers, Higher Halogenated Monomers | nih.gov |

| Electropolymerization | Aniline | Radical Cations, Oligomers | Polyaniline, Soluble Oligomers | nih.gov |

| Chemical Copolymerization | Aniline, Halogen-substituted anilines | Radicals | Copolymer | capes.gov.br |

Spectroscopic and Structural Elucidation of 2,6 Dibromo 4 Iodoaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the local magnetic fields around atomic nuclei. By analyzing the chemical shifts, signal multiplicities, and coupling constants, it is possible to deduce the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. In 2,6-Dibromo-4-iodoaniline, the symmetry of the molecule simplifies the ¹H NMR spectrum. The two aromatic protons at positions 3 and 5 are chemically equivalent and therefore resonate at the same frequency, producing a single signal. The protons of the amine (-NH₂) group typically appear as a broad singlet due to rapid chemical exchange and quadrupolar coupling with the nitrogen atom.

The chemical shift (δ) of the aromatic protons is influenced by the electronic effects of the substituents on the benzene (B151609) ring. The amino group is an activating, electron-donating group, while the bromine and iodine atoms are deactivating, electron-withdrawing groups via induction but weakly donating via resonance. The cumulative effect of these substituents dictates the precise chemical shift of the aromatic protons. For comparison, the aromatic protons in p-iodoaniline appear as two doublets around δ 7.40 and 6.47 ppm. rsc.org The additional bromine atoms in this compound would be expected to shift the signal for the remaining protons (H-3 and H-5) further downfield.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-3, H-5 | ~7.5 - 7.8 | Singlet (s) |

| -NH₂ | Variable, ~3.5 - 4.5 | Broad Singlet (br s) |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Since only the ¹³C isotope (about 1.1% natural abundance) is NMR-active, the spectra are typically acquired with proton decoupling to simplify the signals to singlets and enhance sensitivity. udel.edu

For this compound, four distinct signals are expected in the ¹³C NMR spectrum, corresponding to the four unique carbon environments in the aromatic ring:

C1: The carbon atom bonded to the amino group.

C2, C6: The two equivalent carbon atoms bonded to the bromine atoms.

C3, C5: The two equivalent carbon atoms bonded to hydrogen atoms.

C4: The carbon atom bonded to the iodine atom.

The chemical shifts are influenced by the electronegativity of the attached substituents and the heavy atom effect. udel.edu Carbons attached to electronegative halogens are generally shifted downfield. However, the "heavy atom effect" from iodine causes the C4 signal to shift significantly upfield compared to what would be expected based on electronegativity alone. For example, in p-iodoaniline, the carbon attached to iodine (C4) resonates at approximately 79.68 ppm, while the other aromatic carbons appear between 117 and 147 ppm. rsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 (-NH₂) | ~145 | Attached to electron-donating amino group |

| C2, C6 (-Br) | ~110 - 115 | Attached to bromine |

| C3, C5 (-H) | ~138 - 142 | Aromatic CH |

| C4 (-I) | ~80 - 85 | Attached to iodine (heavy atom effect) |

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. A key advantage of ¹⁹F NMR is its wide chemical shift range, which is much larger than for ¹H NMR, reducing the likelihood of signal overlap and providing high resolution. thermofisher.com

For a fluorine-containing analogue such as 2,6-Dibromo-4-fluoroaniline , ¹⁹F NMR would be the definitive technique for confirming the presence and chemical environment of the fluorine atom. The spectrum would show a single resonance for the fluorine atom at C4. This signal would be split into a triplet due to spin-spin coupling with the two adjacent, equivalent protons (H-3 and H-5). The magnitude of this three-bond coupling constant (³JHF) would provide further structural confirmation. thermofisher.com ¹⁹F NMR is also an excellent tool for assessing the purity of such compounds, as even minor fluorine-containing impurities would be readily detectable.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. This "hard" ionization technique provides a characteristic fragmentation pattern that serves as a molecular fingerprint.

For this compound (Molecular Weight: 376.81 g/mol ), the EI-MS spectrum is expected to show a prominent molecular ion peak (M⁺). researchgate.net A key feature would be the isotopic pattern of this peak, resulting from the presence of two bromine atoms (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio). This would result in an M⁺, [M+2]⁺, and [M+4]⁺ peak cluster with a characteristic intensity ratio of approximately 1:2:1.

Primary fragmentation pathways would likely involve the loss of the halogen substituents. The cleavage of the C-I bond is typically most facile, followed by the C-Br bonds.

Table 3: Predicted Key Fragments in the EI-MS of this compound

| Ion | m/z (for ⁷⁹Br) | Description |

| [C₆H₄Br₂IN]⁺ | 375 | Molecular Ion (M⁺) |

| [C₆H₄Br₂N]⁺ | 248 | Loss of Iodine radical (·I) |

| [C₆H₄BrIN]⁺ | 296 | Loss of Bromine radical (·Br) |

| [C₆H₄IN]⁺ | 217 | Loss of two Bromine radicals |

Electrospray Mass Spectrometry (ES-MS) is a "soft" ionization technique that typically imparts less energy to the molecule than EI-MS. It is particularly useful for analyzing polar, less volatile, and thermally fragile compounds. Instead of extensive fragmentation, ES-MS usually results in the formation of a protonated molecule, [M+H]⁺, or other adducts.

ES-MS would be the preferred method for analyzing derivatives of this compound, such as products from coupling reactions or functional group transformations. researchgate.net For the parent compound, the analysis would likely be performed in positive ion mode, and the base peak would correspond to the protonated molecule [M+H]⁺ at an m/z value of approximately 376 (for the most abundant isotopes). The characteristic isotopic pattern for the two bromine atoms would also be observable for the [M+H]⁺ peak. This technique is invaluable for confirming the molecular weight of reaction products with minimal fragmentation, providing a clear and direct measurement.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a molecule's elemental composition by providing highly accurate mass measurements. longdom.orglongdom.org Unlike low-resolution mass spectrometry, HRMS can distinguish between ions with very similar mass-to-charge ratios, often to within sub-ppm levels of accuracy. longdom.org This precision is essential for confirming the molecular formula of a compound like this compound (C₆H₄Br₂IN).

The theoretical monoisotopic mass of this compound is calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ⁷⁹Br, ¹²⁷I, and ¹⁴N). This calculated exact mass serves as a benchmark for experimental verification by HRMS. The high mass accuracy of HRMS allows for the confident assignment of the elemental formula, ruling out other potential combinations of atoms that might have the same nominal mass. rsc.org

Table 1: Theoretical Isotopic Masses for this compound

| Isotope Combination | Calculated Monoisotopic Mass (Da) |

| C₆H₄⁷⁹Br₂¹²⁷IN | 374.7735 |

| C₆H₄⁷⁹Br⁸¹Br¹²⁷IN | 376.7715 |

| C₆H₄⁸¹Br₂¹²⁷IN | 378.7694 |

This table presents the theoretical exact masses for the major isotopic combinations of this compound.

Isotopic Pattern Analysis for Bromine and Iodine Signatures

The mass spectrum of this compound exhibits a highly characteristic isotopic pattern due to the natural abundance of bromine and iodine isotopes. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundances (approximately 50.7% and 49.3%, respectively). libretexts.org Iodine, on the other hand, is monoisotopic, consisting entirely of ¹²⁷I.

The presence of two bromine atoms in the molecule results in a distinctive pattern of peaks separated by 2 mass units (Da). fiveable.me For a molecule containing two bromine atoms, the expected isotopic pattern for the molecular ion cluster will have three main peaks in a ratio of approximately 1:2:1, corresponding to the combinations of [⁷⁹Br, ⁷⁹Br], [⁷⁹Br, ⁸¹Br], and [⁸¹Br, ⁸¹Br]. The single iodine atom shifts this entire pattern by its mass but does not introduce further splitting. This unique isotopic signature is a powerful diagnostic tool in mass spectrometry for identifying and confirming the presence of bromine and iodine in a molecule. researchgate.netchromatographyonline.com The analysis of these isotopic patterns provides strong evidence for the elemental composition of the compound. fiveable.me

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule.

The IR spectrum of this compound, like other primary aromatic amines, displays characteristic vibrational bands that can be assigned to specific functional groups.

N-H Stretching: Primary amines (R-NH₂) typically show two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹. orgchemboulder.com These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. msu.edu For aromatic amines, these absorptions are generally observed at slightly higher frequencies compared to aliphatic amines. msu.edulibretexts.org The presence of two bands in this region is a clear indicator of the primary amine group (-NH₂).

N-H Bending: The N-H bending (scissoring) vibration for primary amines is typically observed in the 1650-1580 cm⁻¹ region. orgchemboulder.comlibretexts.org This band can sometimes overlap with the aromatic C=C stretching vibrations.

C-N Stretching: The C-N stretching vibration for aromatic amines is found in the range of 1335-1250 cm⁻¹. orgchemboulder.commsu.edu

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically appear in the 1625-1400 cm⁻¹ region. Conjugation with the amine group can influence the exact position of these bands.

N-H Wagging: A broad band due to N-H wagging is often observed for primary and secondary amines in the 910-665 cm⁻¹ region. orgchemboulder.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3500 - 3300 |

| Amine (N-H) | Bending (Scissoring) | 1650 - 1580 |

| Aromatic (C=C) | Ring Stretching | 1625 - 1400 |

| Aromatic Amine (C-N) | Stretching | 1335 - 1250 |

| Amine (N-H) | Wagging | 910 - 665 |

This table summarizes the expected infrared absorption regions for the key functional groups in this compound.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The UV-Vis spectrum of aniline (B41778) and its derivatives is characterized by absorption bands arising from π → π* electronic transitions within the benzene ring. The presence of the amino group, a strong electron-donating group, and the halogen substituents, which are electron-withdrawing, influences the energy and intensity of these transitions. The amino group's lone pair of electrons conjugates with the aromatic π-system, which typically causes a red shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene. Halogen substituents can further modify the electronic absorption spectra.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's architecture.

Computational and Theoretical Investigations of 2,6 Dibromo 4 Iodoaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are employed to determine the fundamental properties of 2,6-Dibromo-4-iodoaniline, providing insights into its geometry, stability, and reactivity.

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is typically geometry optimization, where the most stable three-dimensional arrangement of atoms in the molecule is determined by finding the minimum energy conformation. For halogenated anilines, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are used to predict bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometric Parameters for a Halogenated Aniline (B41778) (Illustrative) (Note: This data is representative of a typical DFT calculation for a similar molecule and not specific to this compound.)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-N | 1.402 | |

| C-Br | 1.895 | |

| C-I | 2.101 | |

| C-C (aromatic) | 1.390 - 1.405 | |

| C-C-N: 121.5 | ||

| C-C-Br: 120.0 | ||

| C-C-I: 119.8 |

Data is hypothetical based on typical values for similar structures.

The electronic structure analysis involves examining the distribution of electrons within the molecule, which dictates its properties. The presence of three different halogen atoms (two bromine, one iodine) and an amino group on the aniline ring creates a complex electronic environment. The electronegativity and size of the halogens, along with the electron-donating nature of the amino group, significantly influence the electron density distribution across the aromatic ring.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the electron-donating amino group and the electron-withdrawing halogen atoms will influence the energies of these orbitals. DFT calculations can precisely determine the energy levels of the HOMO, LUMO, and the resulting energy gap. This analysis helps predict how the molecule will interact with other reagents. For example, a low-lying LUMO would suggest susceptibility to nucleophilic attack, while a high-energy HOMO would indicate a tendency to act as an electron donor in reactions.

Table 2: Representative Frontier Molecular Orbital Energies (Illustrative) (Note: This data is representative and not specific to this compound.)

| Orbital | Energy (eV) |

| HOMO | -5.85 |

| LUMO | -1.20 |

| Energy Gap (ΔE) | 4.65 |

Data is hypothetical based on typical values for similar halogenated aromatic compounds.

Natural Bond Orbital (NBO) and Natural Population Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized orbitals that align with classical chemical concepts of bonds, lone pairs, and core orbitals. This method is used to understand charge transfer interactions (delocalization effects) between filled donor orbitals and empty acceptor orbitals.

The analysis of these interactions in this compound would reveal hyperconjugative effects, such as the interaction between the lone pair of the nitrogen atom and the antibonding orbitals of the adjacent C-Br bonds or the aromatic π-system. Natural Population Analysis (NPA), a part of the NBO method, calculates the charge distribution on each atom, offering a more chemically intuitive picture than other methods like Mulliken population analysis. This would quantify the partial positive or negative charges on the carbon, nitrogen, hydrogen, bromine, and iodine atoms, providing insight into the molecule's polarity and reactive sites.

Charge Distribution and Electrostatic Potential Surfaces

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and are likely sites for electrophilic attack. In this compound, these would likely be concentrated around the electronegative nitrogen and halogen atoms.

Blue regions indicate areas of positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. These are often found around the hydrogen atoms of the amino group.

Green regions represent areas of neutral potential.

The MEP surface provides a clear, visual prediction of where the molecule is most likely to interact with other charged or polar species, complementing the insights gained from FMO and NBO analyses.

Mechanistic Insights from Computational Modeling

Beyond static properties, computational modeling can be used to explore dynamic processes, such as chemical reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways and characterize the transient structures involved.

Elucidation of Reaction Pathways and Transition States (e.g., S_RN1 mechanism)

Halogenated aromatic compounds are known to undergo nucleophilic substitution reactions. For aryl halides that are unreactive towards traditional S_NAr mechanisms, the radical nucleophilic substitution (S_RN1) mechanism can be a viable pathway. This multi-step process involves the formation of a radical anion intermediate.

Computational modeling can be instrumental in elucidating the S_RN1 mechanism for this compound. DFT calculations can be used to:

Model the initial electron transfer to the molecule to form the radical anion.

Calculate the energy barrier for the fragmentation of this radical anion, which would involve the cleavage of one of the carbon-halogen bonds (C-I or C-Br). The C-I bond is weaker and generally expected to cleave more readily.

Characterize the resulting aryl radical and its subsequent reaction with a nucleophile.

Locate the transition state structures for each step of the reaction, providing detailed information about the geometry and energy of these high-energy intermediates.

By comparing the energy profiles for different possible pathways (e.g., cleavage of the C-I bond versus the C-Br bond), computational studies can predict the regioselectivity and feasibility of the S_RN1 reaction for this compound, offering insights that are difficult to obtain through experimental methods alone.

Determination of Kinetic and Thermodynamic Parameters

A thorough review of scientific literature indicates a lack of specific experimental or computational studies focused on determining the kinetic and thermodynamic parameters of this compound. However, the theoretical frameworks and computational methodologies to derive these parameters are well-established.

Thermodynamic Parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) are fundamental to understanding the stability and equilibrium of a chemical system involving this compound. These parameters can be calculated using computational chemistry methods, most notably Density Functional Theory (DFT). By calculating the vibrational frequencies of the molecule, statistical thermodynamics can be applied to determine its key thermodynamic properties. For a hypothetical reaction involving this compound, the change in these parameters would predict the spontaneity and energy profile of the reaction.

Kinetic Parameters , including activation energy (Ea) and the pre-exponential factor (A), which are encapsulated in the rate constant (k) via the Arrhenius equation, govern the speed of a chemical reaction. Computationally, these can be determined by locating the transition state structure of a proposed reaction pathway. The energy difference between the reactants and the transition state provides the activation energy. Advanced computational models can also estimate the pre-exponential factor, offering a complete kinetic profile of the reaction. For instance, in a potential nucleophilic substitution reaction involving the amino group of this compound, computational modeling could identify the transition state and thus predict the reaction rate.

The table below outlines the key kinetic and thermodynamic parameters and the typical computational methods used for their determination.

| Parameter | Symbol | Significance | Typical Computational Method |

| Enthalpy of Reaction | ΔH | Heat absorbed or released in a reaction | DFT, Ab initio methods (e.g., Møller-Plesset) |

| Entropy of Reaction | ΔS | Change in disorder of a system | Statistical thermodynamics from calculated vibrational frequencies |

| Gibbs Free Energy | ΔG | Spontaneity of a reaction | ΔG = ΔH - TΔS |

| Activation Energy | Ea | Minimum energy required to initiate a reaction | Transition state theory calculations (e.g., QST2, QST3) |

| Rate Constant | k | Proportionality constant relating reaction rate and reactant concentrations | Derived from the Arrhenius equation using calculated Ea and A |

In Silico Approaches for Predicting Chemical Behavior

In silico methods, which rely on computer simulations, are invaluable for predicting the chemical behavior of molecules like this compound, especially in the absence of extensive experimental data. These approaches can forecast a molecule's reactivity, potential interactions, and electronic properties.

While specific studies calculating the electrophilicity index and other reactivity descriptors for this compound are not prevalent, these conceptual DFT-based parameters are powerful tools for understanding its reactivity.

The Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is a global reactivity descriptor that provides insight into the electrophilic nature of a compound. A higher electrophilicity index suggests a greater propensity to act as an electrophile. For this compound, this index would be influenced by the electron-withdrawing nature of the bromine and iodine atoms, as well as the electron-donating character of the amino group.

Other important Reactivity Descriptors that could be computationally determined for this compound include: